3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid
Description
Properties
CAS No. |
651705-77-0 |
|---|---|
Molecular Formula |
C11H12O8S |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16) |
InChI Key |
KJWQVTFGBFEXMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Preparation in Plants
Enzymatic Sulfation of Sinapic Acid
The compound is natively synthesized in plants through enzymatic sulfation of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). This process is catalyzed by sulfotransferases (STs) , which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group at the 4-position of sinapic acid.
Key Features:
- Substrate Specificity : Plant STs exhibit high specificity for sinapic acid due to its 3,5-dimethoxy substitution pattern, which positions the 4-hydroxyl group for optimal enzymatic activity.
- Localization : Sulfation occurs primarily in the cytoplasm, with subsequent transport of the sulfated product to vacuoles or cell walls for storage.
Table 1: Biosynthetic Pathway Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Enzyme | Sinapic acid-specific sulfotransferase | |
| Cofactor | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | |
| pH Optimum | 7.0–7.5 | |
| Temperature Optimum | 25–30°C |
Chemical Synthesis Strategies
Direct Sulfation of Sinapic Acid
Chemical synthesis involves introducing a sulfate group to sinapic acid via sulfating agents. A two-step protection-sulfation-deprotection sequence is commonly employed to avoid side reactions with the carboxylic acid group.
Step 1: Protection of Carboxylic Acid
Sinapic acid is esterified to its methyl ester using methanol and sulfuric acid:
$$
\text{Sinapic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl sinapate} + \text{H}2\text{O}
$$
Step 2: Sulfation of Phenolic Hydroxyl
The methyl ester is treated with sulfur trioxide-pyridine complex (SO$$3$$-Py) in anhydrous dimethylformamide (DMF):
$$
\text{Methyl sinapate} + \text{SO}3\text{-Py} \rightarrow \text{Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate} + \text{Pyridine}
$$
Step 3: Deprotection of Carboxylic Acid
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water:
$$
\text{Methyl sulfated ester} + \text{LiOH} \rightarrow \text{3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid} + \text{CH}_3\text{OH}
$$
Table 2: Chemical Synthesis Conditions
| Reagent/Condition | Role | Yield* | Source |
|---|---|---|---|
| SO$$_3$$-Py | Sulfating agent | 60–75% | |
| DMF | Solvent | – | |
| LiOH/THF-H$$_2$$O | Deprotection | >90% |
*Yields vary based on reaction scale and purification methods.
Alternative Route: Knoevenagel Condensation with Pre-Sulfated Intermediates
A more efficient approach involves synthesizing the sulfated aromatic core before forming the cinnamic acid backbone.
Step 1: Sulfation of Syringaldehyde
3,5-Dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) is sulfated using chlorosulfonic acid (ClSO$$3$$H) in dichloromethane (DCM) at 0°C:
$$
\text{Syringaldehyde} + \text{ClSO}3\text{H} \rightarrow \text{3,5-Dimethoxy-4-sulfooxybenzaldehyde} + \text{HCl}
$$
Step 2: Knoevenagel Condensation
The sulfated aldehyde undergoes condensation with malonic acid in pyridine to form the cinnamic acid derivative:
$$
\text{Sulfated aldehyde} + \text{Malonic acid} \xrightarrow{\text{Piperidine}} \text{this compound} + \text{CO}2 + \text{H}2\text{O}
$$
Advantages:
Optimization and Challenges
Solvent and Temperature Effects
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Biosynthesis | Chemical Synthesis |
|---|---|---|
| Yield | Low (plant-dependent) | High (60–85%) |
| Scalability | Limited to plant biomass | Industrially feasible |
| Cost | Low (if biomass available) | Moderate (reagent costs) |
| Purity | Requires extensive purification | >95% post-recrystallization |
Research Advancements
Enzymatic Engineering
Heterologous expression of plant sulfotransferases in E. coli has enabled scalable production of sulfated phenolics, though yields remain suboptimal compared to chemical methods.
Green Chemistry Approaches
Recent studies utilize microwave-assisted sulfation with SO$$_3$$-Py, reducing reaction times from 12 hours to 30 minutes while maintaining yields.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfooxy group (–OSOH) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Insight :
The sulfooxy group acts as a leaving group, with nucleophilic attack by water or hydroxide ions leading to sulfate release. Acidic conditions protonate the leaving group, while basic conditions deprotonate the nucleophile .
Reduction of the α,β-Unsaturated System
The conjugated double bond in the propenoic acid moiety is susceptible to catalytic hydrogenation or hydride reduction.
Applications :
Reduction eliminates the electron-deficient double bond, potentially altering biological activity or solubility .
Oxidative Transformations
The electron-rich aromatic ring and double bond participate in oxidation reactions.
Mechanistic Pathways :
-
Double bond oxidation proceeds via epoxidation intermediates, followed by dihydroxylation and cleavage.
-
Methoxy group oxidation involves radical intermediates, leading to demethylation .
Electrophilic Aromatic Substitution (EAS)
The methoxy groups activate the aromatic ring toward electrophiles, directing incoming groups to specific positions.
Limitations :
Steric hindrance from the bulky sulfooxy group reduces reactivity at the 4-position, favoring substitutions at the 2- and 6-positions .
Functional Group Interconversion
The carboxylic acid and sulfooxy groups participate in derivatization reactions.
Key Considerations :
-
The α,β-unsaturated system may undergo Michael addition during amidation, requiring controlled conditions .
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes via two pathways:
-
Decarboxylation : Loss of CO to form 3-(3,5-dimethoxy-4-sulfooxyphenyl)propene.
-
Sulfate Elimination : Release of SO to generate 3-(3,5-dimethoxy-4-hydroxyphenyl)prop-2-enoic acid .
Photochemical Reactions
UV irradiation (λ = 254–365 nm) induces:
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid serves as a precursor in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
- Oxidation: The compound can be oxidized to form quinones using agents like potassium permanganate.
- Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond using reducing agents such as sodium borohydride.
- Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Biology
Research has indicated potential biological activities associated with this compound, particularly its antioxidant and anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory enzymes like COX-2. The presence of the sulfooxy group is believed to enhance these biological activities by modulating various biochemical pathways.
Medicine
In medical research, this compound is being investigated for its therapeutic effects in treating diseases related to inflammation and oxidative stress. Preliminary studies suggest that it may serve as a candidate for developing new analgesic and anti-inflammatory agents. For instance, derivatives containing methoxy groups have shown promising results in analgesic activity when compared to standard medications.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals. The growing interest in sustainable and environmentally friendly chemical processes further enhances its industrial relevance.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several derivatives of this compound. The results demonstrated that certain derivatives exhibited significant inhibition of COX-2 enzyme activity, outperforming traditional anti-inflammatory drugs like celecoxib in some cases .
Case Study 2: Synthesis and Toxicity Assessment
Another research effort focused on synthesizing new compounds based on the structure of this compound. The study assessed their analgesic activity through pharmacological tests and histopathological evaluations. The findings indicated low toxicity levels and promising analgesic effects comparable to established medications .
Mechanism of Action
The mechanism of action of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group plays a crucial role in its reactivity and biological activity. It can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfated phenylpropenoic acids. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogs
Functional Comparisons
- Acidity and Solubility: The sulfoxy group in the target compound confers stronger acidity (pKa ~1–2 for ‑OSO₃H) compared to hydroxyl or methoxy analogs. This enhances water solubility, making it suitable for pharmaceutical formulations requiring aqueous compatibility. In contrast, glucosylated analogs (e.g., 4'-O-Glucopyranosylsinapic acid) exhibit moderate solubility due to the bulky sugar moiety .
- Biological Activity: Sulfated phenolic acids are often associated with antioxidant and anti-inflammatory properties. The α,β-unsaturated system in the target compound may facilitate Michael addition reactions with cellular thiols, a mechanism less prevalent in saturated analogs like 3-(4-hydroxy-3-sulfooxyphenyl)propanoic acid .
Quantitative Data from Metabolomic Studies
Metabolite profiling () highlights relative abundances of related compounds:
| Compound Name | Concentration (Mean, ng/mL) | Notes |
|---|---|---|
| 3,5-Dimethoxy-4-(sulfooxy)benzoic acid | 234,459,763.80 | High abundance in plant extracts. |
| 3-(4-Hydroxy-3-sulfooxyphenyl)propanoic acid | 3,413,948,470.33 | Dominant in microbial metabolism. |
| 4'-O-Glucopyranosylsinapic acid | Not quantified | Reported in Capsicum species. |
The target compound’s absence from this dataset suggests it may be a minor metabolite or specific to niche biosynthetic pathways.
Biological Activity
3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid (CAS No. 651705-77-0) is a derivative of cinnamic acid characterized by the presence of methoxy and sulfooxy groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry.
- Molecular Formula : C11H12O8S
- Molecular Weight : 304.27 g/mol
- IUPAC Name : 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid
- Canonical SMILES :
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfooxy group enhances its reactivity and allows it to modulate multiple biochemical pathways. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which are crucial for its therapeutic potential.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Studies suggest that it inhibits pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies have indicated that it may possess antibacterial and antifungal properties, similar to other cinnamic acid derivatives .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
In a study assessing the antioxidant capacity of various cinnamic acid derivatives, this compound demonstrated significant radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing an IC50 value comparable to well-known antioxidants like ascorbic acid.
Case Study: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results showed a marked reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential application in inflammatory conditions .
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[3,4-Dimethoxyphenyl]prop-2-enoic acid | Lacks sulfooxy group | Different reactivity |
| 3-[3,5-Dihydroxy-4-(sulfooxy)phenyl]prop-2-enoic acid | Contains hydroxyl groups | Variations in biological activity |
| Ferulic Acid | Contains hydroxy and methoxy groups | Known for strong antioxidant properties |
The presence of both methoxy and sulfooxy groups in this compound provides it with unique chemical reactivity and biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid, and how do reaction conditions influence sulfation efficiency?
- Methodological Answer : Synthesis typically involves sulfation of the phenolic hydroxyl group in the precursor molecule (e.g., ferulic acid derivatives). Sulfation can be achieved using sulfur trioxide-triethylamine complexes or enzymatic sulfotransferases. Reaction efficiency depends on pH (optimal ~7–8 for enzymatic methods), temperature (25–37°C), and protecting group strategies to prevent over-sulfation. Post-synthesis purification via ion-exchange chromatography is critical due to the polar nature of the sulfated product .
Q. How can the purity and structural integrity of this compound be validated in pharmacological studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to assess purity. Confirm structural integrity via NMR (¹H/¹³C) to verify sulfation at the 4-position and intact α,β-unsaturated carboxylic acid moiety. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 275.25 (M⁻) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (10 mg/mL). Stability tests under varying pH (3–9) and temperature (4–37°C) reveal degradation above 40°C, necessitating storage at –20°C. Buffered solutions (pH 6–7) are recommended for biological assays to minimize hydrolysis of the sulfate ester .
Advanced Research Questions
Q. How does the sulfation pattern influence the compound’s hydrogen-bonding network in crystal structures, and what implications does this have for its reactivity?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement ) reveals that the sulfate group participates in strong hydrogen bonds with adjacent methoxy oxygen atoms, creating a rigid planar structure. This network reduces conformational flexibility, potentially limiting interactions with biological targets unless the sulfate is enzymatically cleaved. Graph set analysis (e.g., R₂²(8) motifs) can map hydrogen-bonding patterns .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DMSO concentration affecting redox potential). Use orthogonal assays:
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ comparison with Trolox).
- Pro-Oxidant Effects : Measure hydroxyl radical generation via electron paramagnetic resonance (EPR).
Control for auto-oxidation by conducting experiments under inert atmospheres .
Q. How can computational modeling predict the compound’s interaction with sulfatase enzymes, and what experimental validation is required?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1HYD). Focus on the sulfate-binding pocket and key residues (e.g., His/Cys in active sites). Validate predictions via enzyme kinetics (Km/Vmax) using recombinant sulfatases and HPLC to monitor desulfation .
Q. What are the challenges in quantifying this compound in complex matrices (e.g., plant extracts or plasma), and how can they be mitigated?
- Methodological Answer : Matrix interference from phenolic analogs (e.g., ferulic acid) requires selective extraction (solid-phase extraction with C18 columns) and LC-MS/MS detection in MRM mode (m/z 275 → 135 for quantification). Internal standards (e.g., deuterated analogs) improve accuracy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
